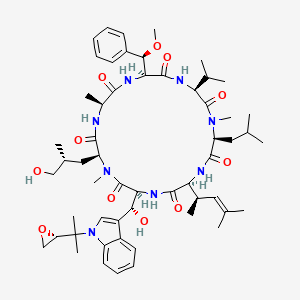

Cyclomarin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclomarin A is a natural antibacterial peptide, activating the AAA+ protease ClpC/ClpP, causing cell death by uncontrolled protein degradation.

Aplicaciones Científicas De Investigación

Cyclomarin A (CymA) is a natural product with notable bioactivity against Mycobacterium tuberculosis and Plasmodium falciparum. Research has shown that CymA inhibits the growth of M. tuberculosis by binding to ClpC1 . Additionally, CymA demonstrates antimalarial properties by targeting diadenosine triphosphate hydrolase (PfAp3Aase) in P. falciparum .

Anti-Mycobacterial Activity

CymA exhibits antimycobacterial activity by targeting ClpC1, a chaperone protein involved in protein degradation in mycobacteria .

- Mechanism of Action CymA binds to the N-terminal domain of ClpC1, which leads to uncontrolled proteolysis by the associated ClpP protease machinery . This binding does not affect the ATPase activity of ClpC1 .

- Structural Basis of Inhibition The co-crystal structure of CymA bound to the N-terminal domain of ClpC1 has been determined to high resolution, identifying specific amino acids responsible for CymA binding . Mutations in these amino acids confer resistance to CymA in vivo .

- ClpC2 Interaction ClpC2, a partial homologue of ClpC1, can also bind CymA, protecting mycobacteria against CymA-induced toxicity. ClpC2 competes with ClpC1 for CymA binding and its cellular concentration increases upon exposure to CymA .

Anti-Malarial Activity

CymA is a potent growth inhibitor of Plasmodium falciparum .

- Target Identification Chemical proteomics identified diadenosine triphosphate hydrolase (PfAp3Aase) as the molecular target of CymA in P. falciparum .

- Inhibition of PfAp3Aase CymA specifically inhibits the plasmodial enzyme PfAp3Aase but not its closest human homologue, hFHIT . Co-crystallization experiments show that CymA binds to dimeric PfAp3Aase, preventing the formation of the enzyme-substrate complex .

Drug Discovery

- Mode of Action Studies CymA has been used to study the ClpC1-dependent protein degradation pathway in Mycobacterium tuberculosis .

- Potential for New Antibiotics As multi-drug resistant tuberculosis continues to rise, new antibiotics with novel modes of action are needed. The Mtb Clp chaperone-protease complexes have garnered interest as potentially promising drug targets. Several natural products with antitubercular activity have been found to target the chaperone ClpC1 including this compound (CymA) .

- Hyperuricaemia Studies Studies have been done using this compound to confirm the mode of action of certain compounds .

Table: Bioactivity of this compound

Case Studies

Propiedades

Número CAS |

169062-92-4 |

|---|---|

Fórmula molecular |

C56H82N8O11 |

Peso molecular |

1043.3 g/mol |

Nombre IUPAC |

(3S,6S,9S,12S,15S,18S,21S)-21-[(2R)-3-hydroxy-2-methylpropyl]-3-[(R)-hydroxy-[1-[2-[(2R)-oxiran-2-yl]propan-2-yl]indol-3-yl]methyl]-15-[(R)-methoxy(phenyl)methyl]-1,10,18-trimethyl-6-[(2R)-4-methylpent-3-en-2-yl]-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone |

InChI |

InChI=1S/C56H82N8O11/c1-30(2)24-34(8)44-52(70)60-45(47(66)38-27-64(56(10,11)42-29-75-42)39-23-19-18-22-37(38)39)55(73)63(13)41(26-33(7)28-65)50(68)57-35(9)49(67)61-46(48(74-14)36-20-16-15-17-21-36)53(71)58-43(32(5)6)54(72)62(12)40(25-31(3)4)51(69)59-44/h15-24,27,31-35,40-48,65-66H,25-26,28-29H2,1-14H3,(H,57,68)(H,58,71)(H,59,69)(H,60,70)(H,61,67)/t33-,34-,35+,40+,41+,42+,43+,44+,45+,46+,47-,48-/m1/s1 |

Clave InChI |

WCNJVJCYRBJSLC-BCJYPDSRSA-N |

SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)C(C2=CN(C3=CC=CC=C32)C(C)(C)C4CO4)O)C(C)C=C(C)C)CC(C)C)C)C(C)C)C(C5=CC=CC=C5)OC |

SMILES isomérico |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C[C@@H](C)CO)C)[C@@H](C2=CN(C3=CC=CC=C32)C(C)(C)[C@@H]4CO4)O)[C@H](C)C=C(C)C)CC(C)C)C)C(C)C)[C@@H](C5=CC=CC=C5)OC |

SMILES canónico |

CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)C(C2=CN(C3=CC=CC=C32)C(C)(C)C4CO4)O)C(C)C=C(C)C)CC(C)C)C)C(C)C)C(C5=CC=CC=C5)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cyclomarin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.